1,2-Disilacyclopentane, 1,1,2,2-tetramethyl-
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Description
1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- is a type of disilacyclopentane . It is a silicon-containing polymer and has a molecular formula of C7H18Si2 .
Synthesis Analysis
The synthesis of 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- involves anionic ring-opening polymerization . This process takes place with the aid of Me3SiM (M = Na, K, Li) as initiator . The polymerization of 1,2,2-trimethyl-1-phenyl-1,2-disilacyclopentane took place in THF at 0 - - 78°C . The initiators used were "Bu4NF, PhMe2SiK, and (PhMe2Si)iCu(CN)Li2 .Molecular Structure Analysis
The molecular structure of 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- is characterized by a silicon-silicon bond . This Si-Si bond has analogous character and reactivity with a C = C bond, e.g., CJ-CJ or CJ-n conjugation, coordination to transition metals, and C-T complex formation .Chemical Reactions Analysis
The chemical reactions involving 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- include anionic ring-opening polymerization . This process involves the scission-recombination of Si-Si bonds . The propagating end is a silicon active species .Future Directions
The future directions in the study and application of 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- could involve further exploration of its polymerization process and the effects of different substituents on this process . Additionally, the potential applications of the resulting polymers could be a focus of future research.
properties
IUPAC Name |
1,1,2,2-tetramethyldisilolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si2/c1-8(2)6-5-7-9(8,3)4/h5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNOGYQYFENBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC[Si]1(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341760 |
Source
|
Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
CAS RN |
15003-82-4 |
Source
|
Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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